Technical Guide: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Technical Guide: 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number: 243145-83-7
Introduction
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-fluorobenzylboronic acid pinacol ester, is a key organoboron intermediate with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a fluorinated benzyl group attached to a pinacol-protected boronic acid, makes it a versatile reagent for the construction of complex molecular architectures. The pinacol ester group enhances the stability and handling of the boronic acid, making it less prone to dehydration and other side reactions compared to the free boronic acid.
This technical guide provides an in-depth overview of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including its physicochemical properties, detailed synthetic protocols, and its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 243145-83-7 |
| Molecular Formula | C₁₃H₁₈BFO₂ |
| Molecular Weight | 236.09 g/mol |
| Appearance | Colorless liquid |
| Synonyms | 4-Fluorobenzylboronic acid pinacol ester, 2-((4-Fluorophenyl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Table 2: Spectroscopic Data
| Type | Data |
| ¹H NMR (400MHz, CDCl₃) | δ 7.14-7.10 (m, 2H), 6.95-6.87 (m, 2H), 2.25 (s, 2H), 1.23 (s, 12H)[1] |
| ¹³C NMR (100MHz, CDCl₃) | δ 160.8 (d, J=241.9Hz), 134.1 (d, J=3.1Hz), 130.2 (d, J=7.6Hz), 114.9 (d, J=21.2Hz), 83.5, 24.7[1] |
Synthesis of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Two primary synthetic routes for the preparation of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are detailed below.
Synthesis from 4-Fluorophenylboronic Acid
This method involves the reaction of 4-fluorophenylboronic acid with trimethylsilyldiazomethane followed by the addition of pinacol.[1]
Experimental Protocol:
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To a 10 mL reaction vial equipped with a magnetic stir bar, add 56 mg (0.4 mmol) of 4-fluorophenylboronic acid.
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Add 1 mL of 1,4-dioxane and 0.4 mL (0.8 mmol) of a 2M solution of trimethylsilyldiazomethane in hexanes to the vial.
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Heat the reaction mixture to 50°C and stir for 1 hour.
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To the mixture, add 94 mg (0.8 mmol) of pinacol, 0.4 mL of a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran, and 200 µL of water.
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Continue to heat and stir the reaction mixture at 50°C for an additional hour.
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After the reaction is complete, remove the organic solvent using a rotary evaporator.
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Purify the crude product by column chromatography to yield 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless liquid (Yield: 77%).[1]
Caption: Synthesis of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 4-Fluorophenylboronic Acid.
Iron-Catalyzed Boronic Esterification
This alternative method utilizes an iron catalyst to promote the reaction between p-fluorobenzyl chloride and pinacol borane in the presence of magnesium.[1]
Experimental Protocol:
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Under an argon atmosphere, add the catalyst Fe(acac)₃ (3.5 mg, 0.010 mmol, 2 mol%), pinacol borane (127.0 mg, 0.5 mmol), magnesium turnings (16.8 mg, 0.7 mmol), and 1 mL of tetrahydrofuran to a reaction vessel at 0°C.
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Add p-fluorobenzyl chloride (162 µL, 1.35 mmol) to the reaction mixture.
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Allow the reaction to proceed for 3 hours.
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Quench the reaction by adding water.
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Extract the product with ethyl acetate.
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The yield is determined by gas chromatography to be 93%.[1]
Caption: Iron-Catalyzed Synthesis of 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Application in Suzuki-Miyaura Cross-Coupling Reactions
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the 4-fluorobenzyl moiety and various aryl or vinyl halides/triflates. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and related structures.
General Experimental Protocol (Representative):
While a specific protocol using 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was not found in the literature search, a general and robust procedure is provided below. This can be adapted for specific substrates.
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In a reaction tube, combine the aryl halide (1.0 equiv), 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
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Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
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Seal the reaction tube and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110°C for 3 to 24 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature and dilute with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
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Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash chromatography on silica gel to obtain the desired cross-coupled product.
